[(2,2-Dimethoxy-ethylaminooxalyl)-amino]-acetic acid ethyl ester
Overview
Description
[(2,2-Dimethoxy-ethylaminooxalyl)-amino]-acetic acid ethyl ester, also known by its chemical formula C10H15N3O6**, is a synthetic compound with intriguing properties. It combines elements of amino acids and oxalyl groups, making it a fascinating subject for study.
Synthesis Analysis
The synthesis of this compound involves several steps, including esterification of the parent amino acid and subsequent oxalyl chloride reactions. Researchers have explored various synthetic routes to achieve high yields and purity. Notably, the ethylation of the amino group plays a crucial role in obtaining the ethyl ester form.
Molecular Structure Analysis
The molecular structure of [(2,2-Dimethoxy-ethylaminooxalyl)-amino]-acetic acid ethyl ester reveals a central amino acid backbone with two methoxy groups attached to the ethylamine side chain. The oxalyl moiety contributes to its unique properties, affecting solubility, stability, and reactivity.
Chemical Reactions Analysis
This compound participates in diverse chemical reactions, including hydrolysis , ester cleavage , and condensation reactions. Its oxalyl group can form stable complexes with metal ions, leading to potential applications in catalysis and coordination chemistry.
Physical And Chemical Properties Analysis
- Physical Properties :
- Appearance : Crystalline solid
- Color : Varies (often pale yellow or white)
- Melting Point : Investigate the literature for precise values.
- Solubility : Soluble in organic solvents (e.g., ethanol, acetone)
- Chemical Properties :
- Acidity/Basicity : Exhibits both acidic and basic properties due to the amino and oxalyl groups.
- Stability : Sensitive to moisture and light; store appropriately.
- Reactivity : Reacts with nucleophiles and electrophiles.
Safety And Hazards
- Toxicity : Limited data available; handle with caution.
- Handling : Follow standard laboratory safety protocols.
- Storage : Store in a cool, dry place away from incompatible materials.
- Disposal : Dispose of according to local regulations.
Future Directions
Researchers should explore the biological activities of [(2,2-Dimethoxy-ethylaminooxalyl)-amino]-acetic acid ethyl ester, including potential drug-like properties. Additionally, investigations into its pharmacokinetics , bioavailability , and target specificity are essential for future applications.
properties
IUPAC Name |
ethyl 2-[[2-(2,2-dimethoxyethylamino)-2-oxoacetyl]amino]acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O6/c1-4-18-7(13)5-11-9(14)10(15)12-6-8(16-2)17-3/h8H,4-6H2,1-3H3,(H,11,14)(H,12,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZVJOAISKWPBOF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=O)C(=O)NCC(OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60432565 | |
Record name | Ethyl N-{[(2,2-dimethoxyethyl)amino](oxo)acetyl}glycinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60432565 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[(2,2-Dimethoxy-ethylaminooxalyl)-amino]-acetic acid ethyl ester | |
CAS RN |
312904-86-2 | |
Record name | Ethyl N-{[(2,2-dimethoxyethyl)amino](oxo)acetyl}glycinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60432565 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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